1-Allylsulfanyl-2,3-dimethylbenzene
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Overview
Description
1-Allylsulfanyl-2,3-dimethylbenzene is an organic compound characterized by the presence of an allylsulfanyl group attached to a dimethylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allylsulfanyl-2,3-dimethylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where an allyl chloride reacts with 2,3-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Allylsulfanyl-2,3-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the allylsulfanyl group to a thiol group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Br2, HNO3
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Brominated or nitrated derivatives
Scientific Research Applications
1-Allylsulfanyl-2,3-dimethylbenzene has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a reagent in various organic synthesis reactions.
Biology: The compound is used in studies investigating the biological activity of sulfur-containing aromatic compounds.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for its antioxidant and antimicrobial properties.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances
Mechanism of Action
The mechanism of action of 1-Allylsulfanyl-2,3-dimethylbenzene involves its interaction with molecular targets through its allylsulfanyl group. This group can undergo redox reactions, influencing cellular oxidative stress pathways. The compound’s aromatic ring allows it to participate in π-π interactions with biological macromolecules, potentially affecting enzyme activity and receptor binding .
Comparison with Similar Compounds
- 1,2-Dimethylbenzene (o-Xylene)
- 1,3-Dimethylbenzene (m-Xylene)
- 1,4-Dimethylbenzene (p-Xylene)
Comparison: 1-Allylsulfanyl-2,3-dimethylbenzene is unique due to the presence of the allylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its dimethylbenzene counterparts.
Properties
IUPAC Name |
1,2-dimethyl-3-prop-2-enylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14S/c1-4-8-12-11-7-5-6-9(2)10(11)3/h4-7H,1,8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKFTPDNHCFMGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)SCC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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